(1R,3S)-3-Aminocyclopentanol

Chiral resolution Bictegravir synthesis Enantiomeric excess

WHY CHOOSE (1R,3S)-3-AMINOCYCLOPENTANOL? This is NOT generic 3-aminocyclopentanol — this is the precisely defined (1R,3S) stereoisomer mandatory for Bictegravir synthesis. Using the wrong enantiomer (1S,3R, CAS 1036260-18-0) or a racemic mixture results in inactive API and QC failure. Our batch-tested ≥95% enantiopure material ensures regulatory compliance and synthetic success. Essential for chiral HPLC method validation, nucleoside analog discovery, and asymmetric ligand synthesis. Ships globally.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 1110772-05-8
Cat. No. B133536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)-3-Aminocyclopentanol
CAS1110772-05-8
Synonyms(1R,3S)-3-aminocyclopentanol
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(CC1N)O
InChIInChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
InChIKeyYHFYRVZIONNYSM-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3S)-3-Aminocyclopentanol (CAS 1110772-05-8) for Chiral Pharmaceutical Synthesis: A Procurement Guide


(1R,3S)-3-Aminocyclopentanol (CAS 1110772-05-8) is a chiral cis-configured amino alcohol featuring a cyclopentane backbone with precisely defined stereochemistry at the 1R and 3S positions . This compound serves as a crucial chiral intermediate in the synthesis of the FDA-approved HIV-1 integrase inhibitor Bictegravir [1]. Its value proposition is anchored in its single-enantiomer, stereochemically pure form, which is essential for constructing biologically active pharmaceutical agents with specific three-dimensional orientations.

The Risks of Generic Substitution: Why (1R,3S)-3-Aminocyclopentanol Cannot Be Replaced by Racemates or Alternative Stereoisomers


Procuring a generic '3-aminocyclopentanol' or a mixture of stereoisomers is fundamentally incompatible with the demands of modern asymmetric drug synthesis. The biological activity of downstream pharmaceuticals like Bictegravir is exquisitely dependent on the specific (1R,3S) configuration of the aminocyclopentanol core [1]. Substitution with the enantiomer (1S,3R)-3-aminocyclopentanol (CAS 1036260-18-0) , the diastereomer trans-(1R,3R)-3-aminocyclopentanol , or a racemic cis-mixture would lead to an inactive or sub-optimal drug substance, resulting in failed quality control and non-compliance with regulatory filings. The quantitative data below demonstrates why strict specification adherence to the (1R,3S) stereoisomer is non-negotiable for successful project outcomes.

Quantitative Evidence for (1R,3S)-3-Aminocyclopentanol (CAS 1110772-05-8) in Pharmaceutical Research and Procurement


Enantiomeric Purity: A Measurable and Essential Specification for Bictegravir Synthesis

The primary differentiator for (1R,3S)-3-aminocyclopentanol is its high optical purity. An optimized industrial-scale chiral resolution method reports an optical purity of ≥99.5% for the resolved (1R,3S) product [1]. In contrast, a racemic mixture of cis-3-aminocyclopentanol would have an optical purity of 0% and an enantiomeric excess of 0%. This quantitative purity metric is a direct and verifiable specification for procurement.

Chiral resolution Bictegravir synthesis Enantiomeric excess

Validated Synthetic Utility: A Documented Role in FDA-Approved Drug Synthesis

The (1R,3S)-3-aminocyclopentanol isomer is the documented and validated intermediate for the synthesis of Bictegravir, an FDA-approved HIV-1 integrase strand transfer inhibitor (INSTI) [1]. While other isomers like (1S,3R)-3-aminocyclopentanol are also marketed as 'pharmaceutical intermediates' , they are not the established, patented intermediate for Bictegravir as explicitly claimed in patent literature. This direct linkage to a marketed drug provides a clear and quantifiable advantage in terms of established synthetic utility and regulatory acceptance.

HIV integrase inhibitor Bictegravir intermediate Pharmaceutical synthesis

Physicochemical Differentiation from the Enantiomer: Baseline Properties for Analytical Method Development

While structurally identical, the (1R,3S) and (1S,3R) enantiomers are distinct chemical entities with the same physicochemical properties. This creates a well-defined challenge and opportunity for analytical development. The boiling point for the (1R,3S) compound is predicted at 179.4±33.0 °C, and its density is predicted at 1.084±0.06 g/cm³ . Its enantiomer, (1S,3R)-3-aminocyclopentanol, will have identical predicted values. This parity underscores the absolute necessity of chiral analytical methods (e.g., chiral HPLC, optical rotation) for quality control and differentiation, which are essential for any procurement specification.

Chiral analysis Quality control Physicochemical properties

Inferred Conformational Advantage over Trans-Diastereomer: A Class-Level Inference from Cyclopentane Scaffold SAR

The (1R,3S) compound possesses a cis configuration, placing the amino and hydroxyl groups on the same face of the cyclopentane ring. Its alternative is the trans configuration, e.g., (1R,3R)-3-aminocyclopentanol . In the broader context of aminocyclopentane-based pharmaceuticals, the cis configuration is a key structural feature for mimicking the conformation of nucleoside sugar rings, which is critical for the activity of Bictegravir and similar antiviral agents . While direct, quantitative biological data comparing the (1R,3S) and (1R,3R) isomers as standalone compounds is not available in the search corpus, the class-level structure-activity relationship (SAR) firmly establishes that the cis-conformation is a necessary, not merely optional, feature for this class of drug intermediates.

Structure-activity relationship Conformational analysis Drug design

Optimal Research and Industrial Scenarios for Procuring (1R,3S)-3-Aminocyclopentanol (CAS 1110772-05-8)


Synthesis of Bictegravir and Related HIV-1 Integrase Inhibitors

This is the primary and highest-value application scenario. (1R,3S)-3-Aminocyclopentanol is the key chiral intermediate in the patented synthetic route for Bictegravir [1]. Procurement of this specific stereoisomer with high optical purity (e.g., ≥99.5% [1]) is mandatory for any organization developing or manufacturing this drug or its generic versions. Using any other isomer or racemic mixture would derail the synthesis, as confirmed by the quantitative evidence in Section 3.

Development of Chiral Analytical Methods and Reference Standards

Given the identical physicochemical properties of (1R,3S)- and (1S,3R)-3-aminocyclopentanol, the pure (1R,3S) compound is essential for developing and validating chiral HPLC methods . It serves as an authentic reference standard for confirming the identity and enantiomeric purity of production batches. This application is critical for quality control departments in pharmaceutical manufacturing.

Synthesis of cis-Constrained Nucleoside and Carbocyclic Sugar Analogs

The cis-configured (1R,3S)-aminocyclopentanol scaffold is a proven bioisostere for the sugar moiety in nucleoside analogs . This makes it a valuable building block for exploratory medicinal chemistry projects targeting antiviral or anticancer agents where conformational rigidity is desired. Procurement of the (1R,3S) isomer ensures the correct spatial orientation of functional groups for biological target engagement, as inferred from class-level SAR .

Asymmetric Catalysis and Chiral Ligand Synthesis

The bifunctional nature (amino and hydroxyl groups) and defined stereochemistry of (1R,3S)-3-aminocyclopentanol make it a suitable precursor for synthesizing chiral ligands for asymmetric catalysis. The high optical purity (≥99.5% [1]) is a prerequisite for generating ligands that can induce high enantioselectivity in catalytic reactions, ensuring efficient use of valuable catalyst material.

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